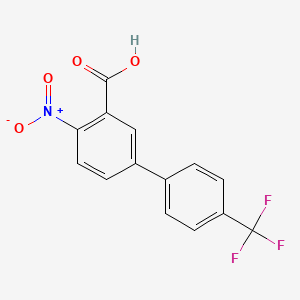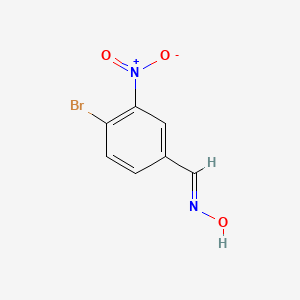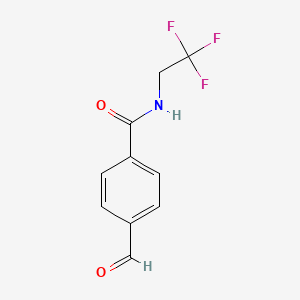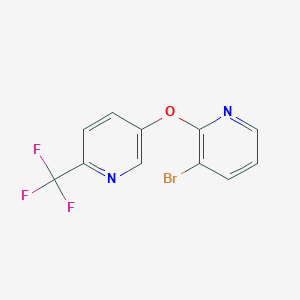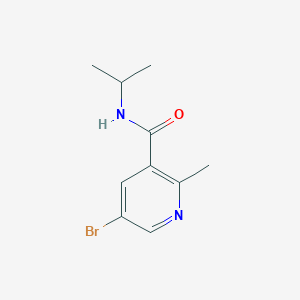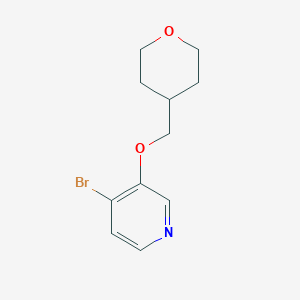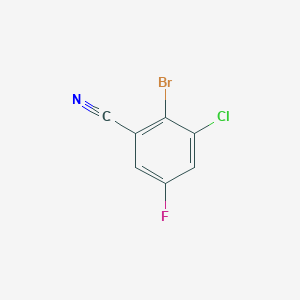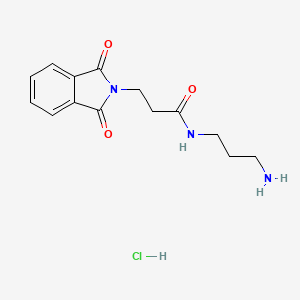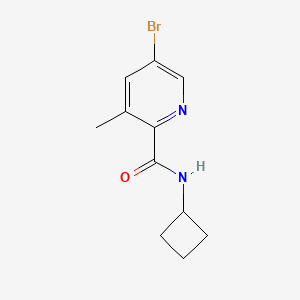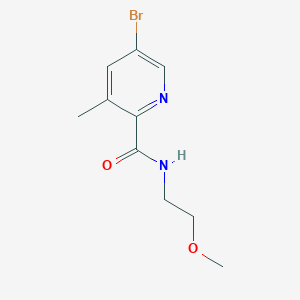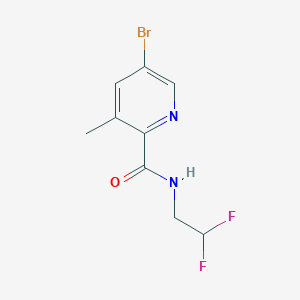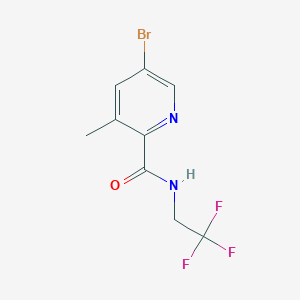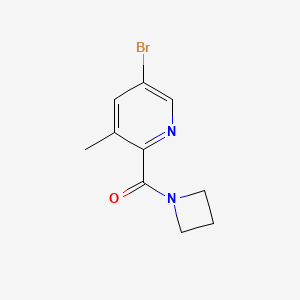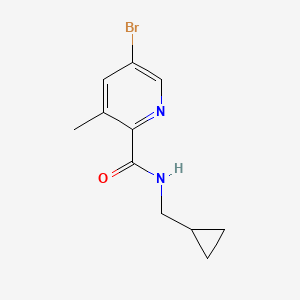
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is a chemical compound that belongs to the class of picolinamide derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 3-position of the picolinamide core. Picolinamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide typically involves several steps One common method starts with the bromination of 3-methylpicolinamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the bromination of the starting material, followed by N-alkylation under controlled conditions to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce more complex aromatic compounds .
科学研究应用
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological targets.
作用机制
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-Bromo-2-aminobenzimidazole
Uniqueness
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research .
属性
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-4-9(12)6-13-10(7)11(15)14-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSBGVLMOTWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169419.png)
